molecular formula C24H26N4O2S B2989020 1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone CAS No. 501348-60-3

1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone

Cat. No. B2989020
CAS RN: 501348-60-3
M. Wt: 434.56
InChI Key: NSOHYQYEABCGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Derivatives

Utility in Heterocyclic Synthesis : This compound and its derivatives serve as critical intermediates for synthesizing various heterocyclic systems like thiophene, oxazole, triazole, and pyrimidine. These compounds are of interest due to their potential biological and medicinal properties. The development of new synthetic routes towards these heterocycles highlights the importance of such intermediates in organic chemistry (Salem et al., 2021).

Reactions with Acetylenedicarboxylate : The reactivity of triazolobenzopyridinium and triazolothiazolium ylides with dimethyl acetylenedicarboxylate leads to the formation of compounds with potential for further chemical exploration. These reactions underline the compound's utility in generating diverse molecular structures (Abarca et al., 1998).

Diheteroaryl Thienothiophene Derivatives : The treatment of related compounds with specific reagents can yield a variety of diheteroaryl thienothiophene derivatives. These chemical transformations demonstrate the versatility of such compounds in synthesizing new molecules with potential applications in drug development and other areas (Mabkhot et al., 2011).

Antibacterial and Antifungal Activities : Some derivatives synthesized from similar compounds exhibit antibacterial and antifungal activities. This highlights the potential of using these chemical intermediates to develop new antimicrobial agents, addressing the need for novel treatments against resistant strains (Hassan, 2013).

properties

IUPAC Name

1-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-15-11-23-25-26-24(28(23)21-9-5-4-8-19(15)21)31-14-22(29)20-12-16(2)27(17(20)3)13-18-7-6-10-30-18/h4-5,8-9,11-12,18H,6-7,10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOHYQYEABCGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=C(N(C(=C4)C)CC5CCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone

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